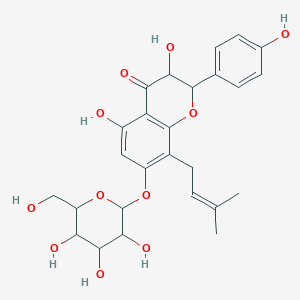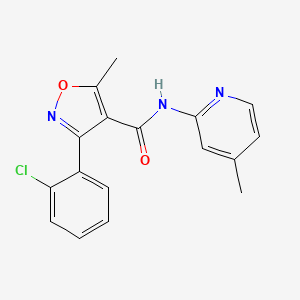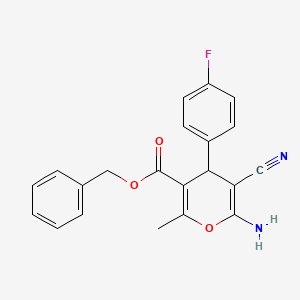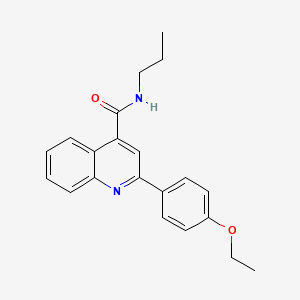![molecular formula C24H25N3O B11116989 4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11116989.png)
4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the STAT3 pathway, which is involved in various inflammatory and cancer-related processes . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) Phenol
Uniqueness
4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline stands out due to its unique combination of a pyrazoline core with methoxyphenyl and dimethylaniline substituents. This structure imparts distinct chemical and biological properties, making it versatile for various applications.
Properties
Molecular Formula |
C24H25N3O |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H25N3O/c1-26(2)20-13-9-19(10-14-20)24-17-23(18-11-15-22(28-3)16-12-18)25-27(24)21-7-5-4-6-8-21/h4-16,24H,17H2,1-3H3 |
InChI Key |
SYAOWWJPSDNIQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide](/img/structure/B11116906.png)
![2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11116913.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11116928.png)
![2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11116929.png)
![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11116934.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B11116942.png)
![4-Cyclopentyl-1-methyl-3-{1-[2-(3-methylphenyl)acetyl]piperidin-4-YL}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11116945.png)


![2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11116968.png)

